

A Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Ethyl-2-hydroxybenzaldehyde*

Cat. No.: *B1600150*

[Get Quote](#)

Executive Summary: This document provides a comprehensive technical overview of **5-Ethyl-2-hydroxybenzaldehyde**, a substituted salicylaldehyde of interest to researchers in synthetic chemistry, materials science, and drug development. We will delve into its precise chemical structure and nomenclature, explore established synthetic pathways with detailed mechanistic insights, present a thorough guide to its spectroscopic characterization, and discuss its applications and safety protocols. This guide is intended to serve as a foundational resource for scientists utilizing this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties Chemical Structure and IUPAC Nomenclature

5-Ethyl-2-hydroxybenzaldehyde is an aromatic organic compound featuring a benzene ring substituted with three functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and an ethyl (-CH₂CH₃) group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **5-ethyl-2-hydroxybenzaldehyde**^[1].

The molecule's core is a salicylaldehyde (2-hydroxybenzaldehyde) scaffold. The hydroxyl and aldehyde groups are positioned ortho to each other (at positions 1 and 2), which allows for intramolecular hydrogen bonding. This interaction is crucial as it influences the compound's physical properties, such as its boiling point and spectroscopic signature. The ethyl group is located at the 5-position, which is para to the hydroxyl group and meta to the aldehyde group.

Common synonyms for this compound include 5-ethylsalicylaldehyde and 4-ethyl-2-formylphenol[1][2].

Caption: Chemical structure of **5-Ethyl-2-hydroxybenzaldehyde**.

Key Identifiers

Identifier	Value	Source
CAS Number	52411-35-5	[1][3]
PubChem CID	6429811	[1]
EC Number	864-821-3	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1][3][4]
InChIKey	XSTCLZHMZASDDK-UHFFFAOYSA-N	[1][5]
SMILES	CCC1=CC(=C(C=C1)O)C=O	[1][3][5]

Physicochemical Properties

Property	Value	Unit	Source
Molecular Weight	150.17	g/mol	[1][3][4]
Physical State	Liquid	-	[6]
Boiling Point	238.1	°C (at 760 mmHg)	[4]
Flash Point	97.2	°C	[4]
Density	1.134	g/cm ³	[4]
Hydrogen Bond Donors	1	[3]	
Hydrogen Bond Acceptors	2	[3]	

Synthesis Methodologies

The synthesis of **5-Ethyl-2-hydroxybenzaldehyde** typically starts from 4-ethylphenol. The primary challenge is the regioselective introduction of a formyl (-CHO) group onto the aromatic ring, specifically at the position ortho to the powerful hydroxyl directing group. Two classical named reactions are well-suited for this transformation: the Reimer-Tiemann reaction and the Duff reaction.

Method A: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols^[7] [8][9]. It utilizes chloroform (CHCl_3) and a strong base, such as sodium hydroxide (NaOH), to generate the electrophilic species that attacks the electron-rich phenoxide ring^{[10][11]}.

The reaction proceeds via an electrophilic aromatic substitution. The key mechanistic steps are:

- **Dichlorocarbene Formation:** The strong hydroxide base deprotonates chloroform to form the trichloromethanide anion ($-\text{CCl}_3$). This anion is unstable and rapidly undergoes alpha-elimination, losing a chloride ion to form the highly reactive and electron-deficient dichlorocarbene ($:\text{CCl}_2$)[7][11].
- **Phenoxide Formation:** The hydroxide base also deprotonates the starting material, 4-ethylphenol, to form the sodium 4-ethylphenoxide. This deprotonation is critical as it significantly increases the nucleophilicity of the aromatic ring by delocalizing the negative charge, primarily to the ortho and para positions^{[7][8]}.
- **Electrophilic Attack:** The electron-rich phenoxide attacks the dichlorocarbene, preferentially at the ortho position due to a combination of electronic activation and coordination with the sodium cation. This forms a dichloromethyl-substituted intermediate^[7].
- **Hydrolysis:** The intermediate is subsequently hydrolyzed by the aqueous base, converting the dichloromethyl group into the final aldehyde functionality. Acidification in the final workup step protonates the phenoxide to yield the **5-Ethyl-2-hydroxybenzaldehyde** product^{[7][10]}.

This protocol is adapted from established procedures for the Reimer-Tiemann reaction.^{[10][12]}

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-ethylphenol (1.0 eq) and sodium

hydroxide (3.0-4.0 eq) in a mixture of water and ethanol (e.g., 2:1 v/v) to create a biphasic system[10].

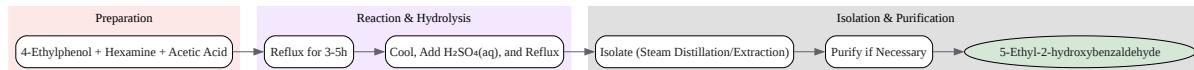
- Heating and Addition: Heat the mixture to 65-70°C with vigorous stirring.
- Chloroform Addition: Add chloroform (1.5-2.0 eq) dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature is maintained and reflux is controlled[10][12]. The reaction is often exothermic once initiated[11].
- Reaction Completion: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2-3 hours.
- Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Acidify the remaining aqueous solution carefully with dilute hydrochloric acid to a pH of 4-5.
- Extraction and Purification: Extract the acidified solution with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography or vacuum distillation to yield pure **5-Ethyl-2-hydroxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Reimer-Tiemann synthesis.

Method B: The Duff Reaction

The Duff reaction provides an alternative route for the ortho-formylation of activated aromatic compounds like phenols[13][14]. This method employs hexamine (hexamethylenetetramine,


HMTA) as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid[15].

- **Iminium Ion Formation:** In the acidic medium, hexamine is protonated and undergoes ring-opening to form an electrophilic iminium ion species[13][15].
- **Electrophilic Attack:** The phenol attacks the iminium ion, leading to an aminomethylation of the aromatic ring, primarily at the ortho position. This forms a benzylamine-type intermediate[13].
- **Intramolecular Redox:** A subsequent intramolecular redox reaction occurs, where the benzylic carbon is oxidized to the imine oxidation state.
- **Hydrolysis:** The final step involves acid-catalyzed hydrolysis of the resulting imine (Schiff base) intermediate to liberate the aldehyde product and an ammonium salt[13][14].

A study by Liggett and Diehl in 1945 specifically reported the synthesis of 2-Hydroxy-5-ethylbenzaldehyde from p-ethylphenol using the Duff reaction, achieving an 18% yield[16]. While often less efficient than other methods, its operational simplicity and use of non-chlorinated reagents can be advantageous[13][15].

This protocol is based on general procedures for the Duff reaction.[16][17]

- **Reaction Setup:** To a flask containing glacial acetic acid, add 4-ethylphenol (1.0 eq) and hexamine (2.0-3.0 eq).
- **Heating:** Heat the stirred mixture to reflux (around 115-120°C) for several hours (typically 3-5 hours).
- **Hydrolysis:** Cool the reaction mixture and add an aqueous solution of a strong acid, such as 5M sulfuric or hydrochloric acid. Heat the mixture again to reflux for 30-60 minutes to ensure complete hydrolysis of the intermediate.
- **Isolation:** The product is often isolated by steam distillation directly from the acidified reaction mixture. Alternatively, the mixture can be cooled, extracted with an organic solvent, and purified as described for the Reimer-Tiemann reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the Duff reaction synthesis.

Spectroscopic Characterization and Structural Elucidation

Structural confirmation of the synthesized **5-Ethyl-2-hydroxybenzaldehyde** relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known structure and spectral data of analogous compounds like salicylaldehyde[18][19].

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous information about the proton environment. The intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O typically results in a significant downfield shift for the hydroxyl proton.

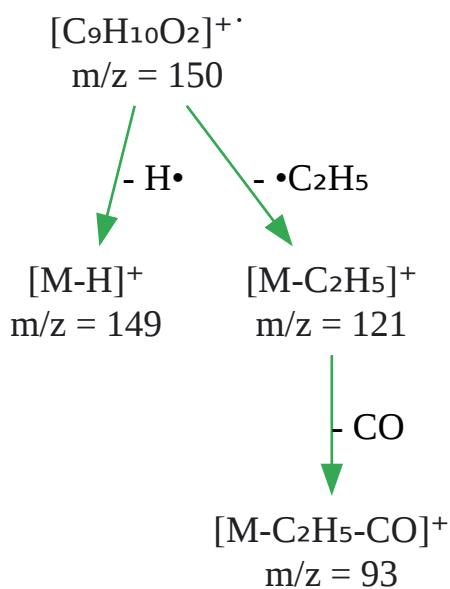
Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)	Integration
Phenolic -OH	10.5 - 11.5	Singlet (broad)	-	1H
Aldehyde -CHO	9.8 - 10.0	Singlet	-	1H
Aromatic H-6	7.4 - 7.6	Doublet	~2.5 Hz	1H
Aromatic H-4	7.2 - 7.4	Doublet of Doublets	~8.5, 2.5 Hz	1H
Aromatic H-3	6.9 - 7.1	Doublet	~8.5 Hz	1H
Ethyl -CH ₂ -	2.5 - 2.7	Quartet	~7.6 Hz	2H
Ethyl -CH ₃	1.1 - 1.3	Triplet	~7.6 Hz	3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Carbon Assignment	Predicted δ (ppm)	Notes
Aldehyde C=O	195 - 198	Most downfield signal.
Aromatic C-2 (-OH)	160 - 163	Attached to oxygen.
Aromatic C-5 (-Et)	138 - 142	Substituted with ethyl group.
Aromatic C-4	135 - 138	
Aromatic C-6	125 - 128	
Aromatic C-1	120 - 123	Ipsso-carbon to aldehyde.
Aromatic C-3	117 - 120	
Ethyl -CH ₂ -	28 - 32	
Ethyl -CH ₃	15 - 18	Most upfield signal.

Infrared (IR) Spectroscopy


The IR spectrum is useful for identifying key functional groups. The intramolecular hydrogen bonding has a pronounced effect on the O-H and C=O stretching frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 2800 (broad)	O-H Stretch	Phenolic -OH (H-bonded)
3050 - 3010	C-H Stretch	Aromatic
2980 - 2850	C-H Stretch	Aliphatic (Ethyl)
2850 & 2750	C-H Stretch (Fermi doublet)	Aldehyde
1670 - 1650	C=O Stretch	Aldehyde (conjugated, H-bonded)
1610, 1580, 1480	C=C Stretch	Aromatic Ring
1250 - 1150	C-O Stretch	Phenolic

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns that confirm the structure.

- Molecular Ion (M⁺): The primary peak will be observed at m/z = 150, corresponding to the molecular weight of C₉H₁₀O₂[\[1\]](#)[\[4\]](#).
- Key Fragments:
 - m/z = 149 ([M-H]⁺): Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion. This is often a very prominent peak.
 - m/z = 121 ([M-C₂H₅]⁺): Loss of the ethyl group (29 Da) via benzylic cleavage.
 - m/z = 93: Further loss of carbon monoxide (CO, 28 Da) from the m/z 121 fragment.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathway in EI-MS.

Applications in Research and Development

5-Ethyl-2-hydroxybenzaldehyde is not an end-product but rather a valuable building block in synthetic chemistry. Its bifunctional nature (possessing nucleophilic hydroxyl and electrophilic aldehyde groups) allows for diverse subsequent reactions.

- Precursor for Schiff Base Ligands: The aldehyde group readily condenses with primary amines to form Schiff bases (imines). The resulting N,O-bidentate ligands are fundamental in coordination chemistry for creating metal complexes with applications in catalysis, materials science, and bioinorganic chemistry[20].
- Intermediate in Fine Chemical Synthesis: It serves as a precursor for more complex molecules. The hydroxyl and aldehyde groups can be independently or sequentially modified to build intricate molecular architectures for pharmaceuticals, agrochemicals, and specialty polymers.
- Fragrance and Flavor Industry: Substituted benzaldehydes are widely used in the synthesis of fragrances and flavorings[21][22]. While not a direct fragrance itself, it can be a key intermediate for compounds with desirable olfactory properties.

Safety, Handling, and Storage

GHS Hazard Classification

According to aggregated GHS data, **5-Ethyl-2-hydroxybenzaldehyde** is classified with the following hazards:

- H302: Harmful if swallowed[[1](#)][[2](#)].
- H315: Causes skin irritation[[1](#)][[2](#)].
- H319: Causes serious eye irritation[[1](#)][[2](#)].
- H335: May cause respiratory irritation[[1](#)][[2](#)].

The signal word is Warning[[1](#)].

Recommended Personal Protective Equipment (PPE)

Standard laboratory precautions should be strictly followed when handling this chemical.

- Engineering Controls: Use only in a well-ventilated area, preferably within a laboratory fume hood[[6](#)][[23](#)].
- Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards[[6](#)][[24](#)].
- Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
- Skin and Body Protection: A standard laboratory coat should be worn. Avoid all skin contact[[6](#)][[23](#)].

Storage and Disposal Guidelines

- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Some suppliers recommend storage at 2-8°C[[3](#)].
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains[[6](#)].

Conclusion

5-Ethyl-2-hydroxybenzaldehyde is a well-defined chemical intermediate with significant potential for synthetic applications. Its preparation via established methods like the Reimer-Tiemann or Duff reactions, though requiring careful optimization, is accessible. A thorough understanding of its spectroscopic properties is essential for reaction monitoring and quality control. Adherence to strict safety protocols is mandatory due to its irritant and harmful nature. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethyl-2-hydroxybenzaldehyde | C9H10O2 | CID 6429811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 52411-35-5 Cas No. | 5-Ethyl-2-hydroxybenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - 5-ethyl-2-hydroxybenzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]
- 6. cdn isotopes.com [cdn isotopes.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. unacademy.com [unacademy.com]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]

- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
- 17. researchgate.net [researchgate.net]
- 18. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 19. rsc.org [rsc.org]
- 20. 5-叔丁基-2-羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 21. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]
- 22. Vanillin - Wikipedia [en.wikipedia.org]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [A Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde: Structure, Synthesis, and Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600150#chemical-structure-and-iupac-name-of-5-ethyl-2-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com